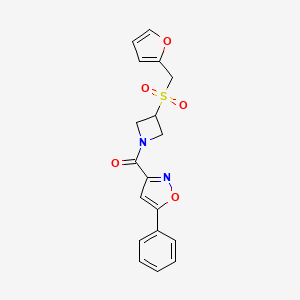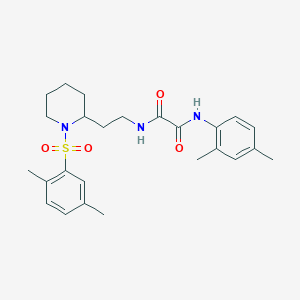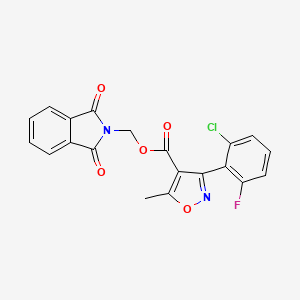
1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine, also known as TAPP, is a chemical compound that has been the subject of scientific research due to its potential applications in drug development. TAPP belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities, including anticancer, antifungal, and antiviral properties.
科学的研究の応用
Platelet-Activating Factor Antagonism
Compounds related to 1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine have been found to be potent platelet-activating factor (PAF) antagonists. A study by Carceller et al. (1996) discovered that replacing the polar head of a series of piperazines led to the identification of new PAF antagonists with high in vitro and in vivo potency, which was significant for pharmacological applications (Carceller et al., 1996).
Antiplatelet Activities
Further research into derivatives of piperlongumine, a pyridone alkaloid, revealed that compounds synthesized from 3,4,5‐trimethoxycinnamic acid exhibited inhibitory effects on platelet aggregation. This work by Park et al. (2008) highlights the potential use of these compounds in developing new antiplatelet agents (Park et al., 2008).
Biocompatibility and Biodegradability
In the field of materials science, compounds like 1,4-bis(acryloyl)piperazine have been used to create poly(amidoamine) (PAA) hydrogels. These hydrogels show promise as scaffolds for peripheral nerve regeneration due to their mechanical strength, biocompatibility, and biodegradability, as demonstrated in a study by Mauro et al. (2013) (Mauro et al., 2013).
Drug Carrier Potential
Poly(amidoamine)s synthesized from bis-acryloylpiperazine derivatives have been investigated for their potential as drug carriers. Ranucci et al. (1991) assessed the cytotoxicity and degradation rate of these compounds, finding them suitable for use in the organism based on their lower toxicity compared to poly-L-lysine (Ranucci et al., 1991).
Chemical Synthesis and Derivatization
Compounds with structures similar to 1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine have been used in various chemical syntheses and derivatization processes. For instance, Qiao et al. (2011) employed piperazine-based derivatives for peptide carboxyl group derivatization, demonstrating improved ionization efficiency in mass spectrometry analysis (Qiao et al., 2011).
特性
IUPAC Name |
(E)-1-(4-pyridin-2-ylpiperazin-1-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-26-17-9-7-16(20(27-2)21(17)28-3)8-10-19(25)24-14-12-23(13-15-24)18-6-4-5-11-22-18/h4-11H,12-15H2,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUGVQMKTCSLLH-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

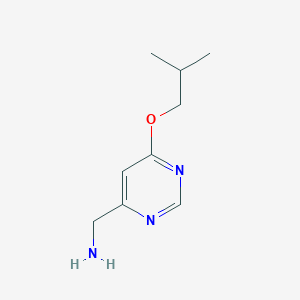
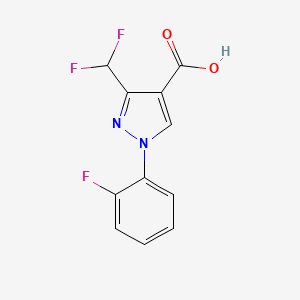
![N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide](/img/structure/B2913637.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2913641.png)
![3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid](/img/structure/B2913642.png)
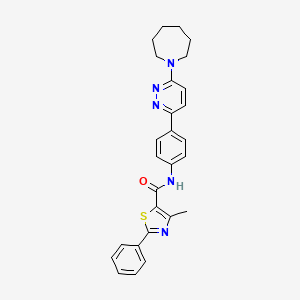
![N1-(4-methylbenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2913645.png)


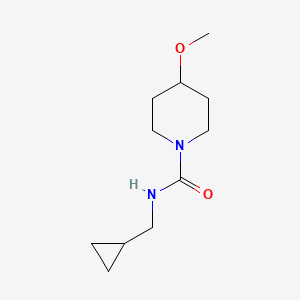
![7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B2913650.png)
